molecular formula C15H26O2 B12381063 Eudesm-4(15)-ene-3alpha,11-diol

Eudesm-4(15)-ene-3alpha,11-diol

Cat. No.: B12381063
M. Wt: 238.37 g/mol
InChI Key: LEEZDPXWPYCRRM-COMQUAJESA-N
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Description

Contextualization of Eudesmane (B1671778) Sesquiterpenoids in Natural Product Chemistry

Eudesmane sesquiterpenoids represent a large and diverse class of natural products characterized by a bicyclic carbon framework. These compounds are biosynthesized from farnesyl pyrophosphate and are particularly abundant in the plant kingdom, notably within the Asteraceae family. caltagmedsystems.co.uk The structural diversity of eudesmanoids, which arises from various oxygenation patterns and stereochemical arrangements, contributes to their wide array of biological activities. caltagmedsystems.co.uk For decades, these compounds have been a focal point of phytochemical, pharmacological, and synthetic research, with studies exploring their roles as plant growth regulators, insect antifeedants, and agents with antifungal, antibacterial, and antitumor properties. caltagmedsystems.co.uk The oxygenated eudesmanes, including alcohols, ethers, and aldehydes, are of particular interest due to the significant influence of these functional groups on their biological effects. caltagmedsystems.co.uk

Historical Overview of the Discovery and Initial Academic Inquiry into Eudesm-4(15)-ene-3alpha,11-diol

The precise first isolation and characterization of this compound in the scientific literature is not definitively pinpointed in readily available records. However, early academic inquiry into this and structurally similar eudesmane diols can be traced through phytochemical studies of various plant species. For instance, a related isomer, Eudesm-4(14)-ene-3α,11-diol, was isolated from Neocallitropsis pancheri and reported in a 1996 publication. medchemexpress.com

Subsequent investigations have identified this compound in a variety of natural sources. These include the bark of Magnolia officinalis, agarwood (Aquilaria malaccensis), Polyalthia petelotii, and the roots of Beilschmiedia tsangii. chemfaces.combiocrick.com The initial academic interest in this compound was driven by the broader effort to isolate and structurally elucidate novel natural products and to understand their chemotaxonomic significance.

Significance of this compound in Contemporary Chemical Biology Research

In recent years, this compound has gained significance in chemical biology due to its notable biological activities. A key area of investigation is its anti-inflammatory properties. Research has demonstrated that the compound's anti-inflammatory effects are mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of the inflammatory response, and its inhibition by this compound leads to a reduction in the production of pro-inflammatory mediators.

Furthermore, studies have explored its effects on macrophages and microglial cells, suggesting its potential as a tool for investigating neuroinflammatory processes. The compound has also exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and causing cell cycle arrest. These findings underscore the importance of this compound as a lead compound for the development of new therapeutic agents and as a chemical probe to study fundamental biological pathways.

Scope and Objectives of the Academic Research Review on this compound

This academic research review aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to contextualize its place within the broader class of eudesmane sesquiterpenoids and to trace the historical aspects of its discovery and initial study. A central goal is to detail its significance in modern chemical biology, with a particular emphasis on its observed biological activities and its utility as a research tool. This review will adhere strictly to the outlined topics to provide a clear and concise summary of the current state of knowledge regarding this specific molecule.

Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 113773-90-3 caltagmedsystems.co.ukbiocrick.comtargetmol.com
Molecular Formula C15H26O2 caltagmedsystems.co.ukbiocrick.comtargetmol.com
Molecular Weight 238.37 g/mol targetmol.com
Appearance Powder/Oil biocrick.com
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone biocrick.com

Natural Sources

Plant SpeciesPart(s)Source(s)
Magnolia officinalisBark chemfaces.combiocrick.com
Aquilaria malaccensis (Agarwood)-
Polyalthia petelotii-
Beilschmiedia tsangiiRoots
Neocallitropsis pancheri (related isomer)- medchemexpress.com

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(2R,4aS,7R,8aR)-7-(2-hydroxypropan-2-yl)-4a-methyl-1-methylidene-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol

InChI

InChI=1S/C15H26O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13-,15+/m1/s1

InChI Key

LEEZDPXWPYCRRM-COMQUAJESA-N

Isomeric SMILES

C[C@@]12CC[C@H](C[C@H]1C(=C)[C@@H](CC2)O)C(C)(C)O

Canonical SMILES

CC12CCC(CC1C(=C)C(CC2)O)C(C)(C)O

Origin of Product

United States

Natural Occurrence and Ecological Roles of Eudesm 4 15 Ene 3alpha,11 Diol

Botanical and Microbial Sources of Eudesm-4(15)-ene-3alpha,11-diol

The investigation into the natural origins of this compound has led to its identification in a variety of plant and microbial species.

This compound has been isolated from several distinct plant families. Notably, it is found in the wood of Neocallitropsis pancheri (synonymous with Callitris pancheri), a coniferous tree endemic to New Caledonia. medchemexpress.comresearchgate.netbiocrick.com The barks of Magnolia officinalis also serve as a source for this natural product. researchgate.net

Further research has identified its presence in other plant species, including the agarwood-producing tree Aquilaria malaccensis, as well as in the roots of Polyalthia petelotii and Beilschmiedia tsangii. nih.gov While the specific compound this compound has not been explicitly reported from Erigeron species in the available literature, the genus is known to produce a variety of other eudesmane-type sesquiterpenoids. nih.govnih.govresearchgate.net For instance, studies on Erigeron annuus have led to the isolation of several eudesmane (B1671778) diols, suggesting that the structural motif is common within this genus. nih.govnih.gov

Table 1: Documented Botanical Sources of this compound

GenusSpeciesCommon NameFamilyPlant Part
NeocallitropsispancheriPancher's CypressCupressaceaeWood
MagnoliaofficinalisHoupu MagnoliaMagnoliaceaeBark
AquilariamalaccensisAgarwoodThymelaeaceae---
Polyalthiapetelotii---AnnonaceaeRoots
Beilschmiediatsangii---LauraceaeRoots

While eudesmane-type sesquiterpenoids are known to be produced by various microorganisms, the direct isolation of this compound from a microbial source is not yet definitively documented in the reviewed literature. pherobase.com However, fungi of the genus Aspergillus are recognized producers of a wide array of sesquiterpenoids. Specifically, Aspergillus ustus has been found to produce structurally related drimane (B1240787) sesquiterpenes, but not the specific eudesmane diol that is the subject of this article. Further investigation into the metabolome of Aspergillus and other fungal species may yet reveal the presence of this compound.

Ecophysiological Functions of this compound in Producing Organisms

The production of specialized metabolites like this compound is often linked to the organism's survival and interaction with its environment. The presumed functions of this compound are primarily in defense and communication.

Eudesmane sesquiterpenoids, as a class, are recognized for their roles in plant defense. pherobase.com Many of these compounds exhibit insect antifeedant properties, deterring herbivores from feeding. While direct studies on the antifeedant activity of this compound are limited, its structural relatives have demonstrated such effects. This suggests that this compound may contribute to the chemical defense arsenal (B13267) of the plants in which it is found.

Furthermore, some eudesmanes have shown allelopathic activity, which is the inhibition of growth in competing plant species. This chemical interference can provide a competitive advantage to the producing plant. The presence of this compound in various plant species points to a potential role in mediating plant-plant interactions within their ecosystems.

Sesquiterpenoids can also act as semiochemicals, which are signaling molecules that mediate interactions between organisms. A structurally similar compound, Eudesma-4(15),7-dien-5,11-diol, has been identified as a semiochemical, highlighting the potential for eudesmane diols to be involved in chemical communication. pherobase.com Another related compound, 4(15)-Eudesmene-1b,6a-diol, is listed as a semiochemical for certain marine organisms. These roles can include attracting pollinators, repelling pests, or acting as signals in symbiotic relationships. The specific role of this compound in such communication networks is an area for further research, but its chemical nature suggests it may be an active participant in the complex chemical dialogues that occur in its natural habitat.

Biosynthetic Pathways and Enzymology of Eudesm 4 15 Ene 3alpha,11 Diol

Overview of General Sesquiterpene Biosynthesis

Sesquiterpenes are a class of C15 terpenoids synthesized from three five-carbon isoprene (B109036) units. researchgate.net Their biosynthesis begins with the universal precursor, farnesyl pyrophosphate (FPP). mdpi.commdpi.com FPP is formed through the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves products of the mevalonate (B85504) (MVA) pathway in fungi and higher eukaryotes, or the methylerythritol phosphate (B84403) (MEP) pathway in bacteria and some plants. researchgate.net

The crucial step in generating the diversity of sesquiterpene skeletons is the cyclization of the linear FPP molecule. nih.gov This reaction is catalyzed by a large family of enzymes known as sesquiterpene synthases (STSs). mdpi.com The process is initiated by the ionization of FPP, where the pyrophosphate group is released, forming a highly reactive farnesyl cation. researchgate.netnih.gov This cation is then stabilized within the enzyme's active site, where it undergoes a cascade of intramolecular cyclizations, rearrangements, and hydride shifts to form various carbocation intermediates. nih.gov The reaction is ultimately terminated by deprotonation or the addition of a water molecule, yielding the final sesquiterpene hydrocarbon or alcohol. nih.gov

Proposed Biosynthetic Route to Eudesm-4(15)-ene-3alpha,11-diol

The biosynthesis of this compound follows the general principles of sesquiterpene formation, starting with FPP and involving specific cyclization and oxidation steps to yield the final diol structure.

Precursor Compounds and Initial Cyclization Events

The journey to this compound begins with farnesyl pyrophosphate (FPP). mdpi.com A dedicated sesquiterpene synthase catalyzes the initial, and arguably most complex, step. This enzyme binds FPP and facilitates the removal of the pyrophosphate group, generating the farnesyl cation. researchgate.net To form the characteristic bicyclic eudesmane (B1671778) skeleton, the farnesyl cation is proposed to undergo a 1,10-cyclization to form a germacrenyl cation intermediate. mdpi.comnih.gov This intermediate is then further cyclized and rearranged within the active site to produce the eudesmane carbocation. The process is terminated by the quenching of this carbocation, likely by a water molecule, to form a hydroxylated eudesmane precursor.

Elucidation of Key Enzymatic Transformations

Following the initial formation of the eudesmane skeleton, a series of specific enzymatic transformations are required to produce this compound. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and dehydrogenases.

Sesquiterpene Synthases (STSs): These enzymes are responsible for creating the foundational eudesmane carbon framework from FPP. mdpi.com While a specific STS for this compound has not been definitively isolated, research on related compounds provides a model. For instance, a sesquiterpene cyclase in Tripterygium wilfordii (TwCS) was found to directly catalyze FPP into eudesmane diols, demonstrating that some STSs can perform both cyclization and hydroxylation. nih.gov In fungi, numerous STSs have been identified that produce a variety of sesquiterpene skeletons, including eudesmanes. mdpi.com

Cytochrome P450s (CYP450s): These heme-containing enzymes are crucial for the "oxidase phase" of terpene biosynthesis, introducing hydroxyl groups at specific positions on the hydrocarbon skeleton. nih.govnih.gov In the biosynthesis of this compound, at least two distinct CYP450s would be required to hydroxylate the C3 and C11 positions with the correct stereochemistry (3-alpha). The identification of CYP450s involved in ganoderic acid biosynthesis in Ganoderma lucidum highlights their role in modifying terpene scaffolds. nih.gov Fungal genomes, particularly those of basidiomycetes, contain a large number of P450 genes, many of which are located within biosynthetic gene clusters and are presumed to be involved in secondary metabolite modification. nih.govnih.gov

Dehydrogenases: While the primary modifications for this specific compound are hydroxylations, dehydrogenases could also play a role in related pathways, for example, by oxidizing an alcohol to a ketone, which could then be a substrate for another reductase to establish the correct stereochemistry.

Enzyme Class Proposed Function in this compound Biosynthesis General Characteristics Source Organism Examples (for related pathways)
Sesquiterpene Synthase (STS)Catalyzes the cyclization of Farnesyl Pyrophosphate (FPP) to form the bicyclic eudesmane skeleton.Often requires a divalent metal ion cofactor, such as Mg²⁺. researchgate.netTripterygium wilfordii nih.gov, Ganoderma sinense nih.gov, Polyporus brumalis researchgate.net
Cytochrome P450 Monooxygenase (CYP450)Catalyzes the regio- and stereospecific hydroxylation at the C3 and C11 positions of the eudesmane scaffold.Heme-thiolate proteins that are key players in natural product biosynthetic pathways. nih.govGanoderma lucidum nih.gov, Fusarium graminearum nih.gov, Streptomyces species nih.gov
DehydrogenasePotential involvement in intermediate steps or related pathways to establish correct stereochemistry.Oxidoreductases that interconvert alcohols and ketones/aldehydes.General plant and fungal metabolism.

Genetic and Molecular Regulation of this compound Production

The production of specialized metabolites like this compound is tightly regulated at the genetic level. This control ensures that the compound is produced at the appropriate time and in response to specific environmental or developmental cues.

Identification of Biosynthetic Gene Clusters and Relevant Enzyme Genes

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often physically located next to each other on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). nih.govyoutube.com A typical BGC for a sesquiterpenoid would contain the gene for the sesquiterpene synthase, one or more cytochrome P450s, other modifying enzymes (like dehydrogenases or transferases), a transporter protein, and a pathway-specific transcription factor that regulates the expression of the other genes in the cluster. nih.govnih.gov

While the specific BGC for this compound has not been published, genome mining of fungi known to produce eudesmanoids, such as species from the genera Ganoderma or Colletotrichum, is a promising strategy for its discovery. nih.govelsevierpure.com For example, studies on Ganoderma sinense have led to the functional characterization of 21 sesquiterpene synthase genes. nih.gov The identification of such clusters is a critical step in understanding and potentially engineering the production of these compounds. mdpi.com

Gene Type in a Putative Eudesmanoid BGC Function
Sesquiterpene Synthase (STS)Core scaffold synthesis
Cytochrome P450 (CYP)Hydroxylation and other oxidative modifications
Dehydrogenase/ReductaseModification of functional groups
Transcription FactorRegulation of gene expression within the cluster
TransporterExport of the final compound out of the cell

Transcriptional and Post-Translational Control Mechanisms

The expression of biosynthetic gene clusters is controlled by a complex regulatory network.

Transcriptional Control: The transcription of BGCs is often governed by a combination of pathway-specific transcription factors (often located within the cluster) and global regulators that respond to broader signals like nutrient availability, stress, or developmental stage. nih.gov For instance, the production of sesquiterpenes in the fungus Polyporus brumalis was found to be influenced by the presence of inorganic nutrients like magnesium sulfate. researchgate.net Furthermore, chromatin-level regulation, involving histone modifications, can control the accessibility of the entire BGC to the transcriptional machinery, effectively switching the pathway on or off. nih.govcapes.gov.br

Post-Translational Control: Enzyme activity can also be regulated after the protein has been synthesized. For eukaryotic P450s, which are typically membrane-bound, their activity can be influenced by the surrounding phospholipid composition of the endoplasmic reticulum membrane. nih.gov The interaction with their necessary redox partners, such as NADPH-cytochrome P450 reductase, is also a critical point of regulation. nih.gov

Chemical Synthesis and Derivatization Strategies for Eudesm 4 15 Ene 3alpha,11 Diol and Analogues

Total Synthesis Approaches to the Eudesm-4(15)-ene-3alpha,11-diol Skeleton

Total synthesis provides an unambiguous route to the target molecule from simple, commercially available starting materials. This approach is essential for confirming the proposed structure of a natural product and allows for the creation of analogues not accessible from natural sources.

Retrosynthetic analysis of the eudesmane (B1671778) skeleton involves disconnecting the molecule into simpler, achievable precursor fragments. For this compound, key disconnections would target the formation of the decalin core and the installation of the stereocenters, particularly at C3, C5, C7, and C10.

A crucial aspect of the synthesis is stereochemical control, which ensures the formation of the correct three-dimensional arrangement of atoms. youtube.com Strategies to achieve this include:

Substrate Control: Existing stereocenters in a molecule dictate the stereochemical outcome of subsequent reactions. youtube.com In eudesmane synthesis, the stereochemistry of the decalin ring junction, once established, can direct the approach of reagents to other parts of the molecule. youtube.com

Reagent Control: Chiral reagents or catalysts are used to induce stereoselectivity. For instance, asymmetric catalytic reactions can be employed to set key stereocenters early in the synthetic sequence.

Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. youtube.com

A pivotal challenge in synthesizing eudesmanes is controlling the stereochemistry during the cyclization reactions that form the bicyclic core. The formation of the eudesmane cation from farnesyl diphosphate (B83284) in nature proceeds with specific stereochemistry, and mimicking this control in a laboratory setting is a significant goal. nih.gov

Several synthetic routes have been developed for eudesmane sesquiterpenoids. While a specific total synthesis for this compound is not extensively detailed in readily available literature, routes to structurally similar compounds highlight key strategies. For instance, the total synthesis of (+)-5-epi-eudesm-4(15)-ene-1β,6β-diol was achieved in 12 steps from (−)-cis-piperitol. rsc.org This synthesis demonstrates the power of specific reactions to build the eudesmane framework. rsc.org

Key reactions and methodological advancements include:

Ireland-Claisen Rearrangement: A chelation-controlled glycolate (B3277807) enolate Ireland-Claisen rearrangement has been used as a key step to establish the carbon skeleton and control stereochemistry. rsc.org

Intramolecular Cycloadditions: An intramolecular nitrile oxide dipolar cycloaddition is another critical step used to form one of the rings of the bicyclic system. rsc.org

Two-Phase Synthesis Strategy: Inspired by biosynthesis, a "two-phase" approach has been influential. researchgate.netrepec.org The initial "cyclase phase" focuses on constructing the fundamental carbocyclic skeleton. researchgate.netrepec.org This is followed by an "oxidase phase," where late-stage, site-selective C-H oxidations introduce hydroxyl groups and other functionalities onto the core structure. researchgate.netrepec.orglookchem.com This strategy allows for a divergent approach, where a common intermediate can be used to generate a variety of oxidized eudesmanes. researchgate.netrsc.org

Site-Switchable Olefin Functionalization: A recent strategy involves the synthesis of a common intermediate containing two chemically identical but sterically distinct olefins. chemrxiv.orgchemrxiv.org By carefully choosing reaction conditions, chemists can selectively functionalize one olefin over the other, leading to a streamlined synthesis of various eudesmane congeners without the need for cumbersome protecting groups. chemrxiv.orgchemrxiv.org

Synthetic Strategy Key Reactions/Concepts Application Example
Linear Synthesis Ireland-Claisen Rearrangement, Nitrile Oxide CycloadditionSynthesis of (+)-5-epi-eudesm-4(15)-ene-1β,6β-diol rsc.org
Two-Phase Approach Cyclase Phase (Carbocycle formation), Oxidase Phase (C-H Oxidation)Divergent synthesis of five oxidized eudesmane terpenes researchgate.netrepec.org
Olefin Functionalization Asymmetric Tandem Michael/Aldol, Au(I)-catalyzed Alder-eneUnified synthesis of nine eudesmane congeners chemrxiv.orgchemrxiv.org

Semi-Synthesis and Biotransformation for this compound Modifications

Semi-synthesis and biotransformation offer powerful alternatives to total synthesis, especially for creating derivatives of complex natural products. These methods start with a readily available natural product and modify it chemically or enzymatically.

Semi-synthesis involves using chemical reagents to modify an isolated natural product. For example, eudesmane derivatives have been semi-synthesized from α-santonin, a common eudesmanolide. nih.gov This approach is often more efficient than total synthesis for producing analogues, as the complex core structure is already assembled by nature. nih.gov

Biotransformation utilizes biological systems, such as microorganisms or isolated enzymes, to perform highly selective reactions on a substrate. tandfonline.com This "green chemistry" approach can achieve transformations that are difficult to perform with traditional chemical methods, often without the need for protecting groups. tandfonline.com Fungi, in particular, are adept at hydroxylating sesquiterpenoid skeletons at specific positions. tandfonline.com For example, microbial transformation studies on the eudesmane sesquiterpene plectranthone (B1251747) using the fungus Beauveria bassiana resulted in five different hydroxylated metabolites. nih.gov This highlights the potential of using microorganisms to generate a library of modified eudesmanes from a single precursor. nih.gov

Transformation Method Catalyst/Reagent Example Substrate Outcome
Semi-synthesis Chemical Reagents (e.g., for cyclization, acetylation)α-SantoninDiastereomeric eudesmane cyclic sulfites nih.gov
Biotransformation Beauveria bassiana (fungus)PlectranthoneFive hydroxylated metabolites nih.gov
Biotransformation Various microorganisms, enzymes, plant culturesGeneral SesquiterpenoidsRegio- and stereo-selective hydroxylations, epoxidations tandfonline.com

Design and Synthesis of Structurally Related Analogues and Derivatives for Research

The synthesis of analogues and derivatives is crucial for structure-activity relationship (SAR) studies. By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for its effects.

Modifying the core bicyclic structure of eudesmanes can lead to compounds with novel properties. Strategies often focus on altering the ring fusion stereochemistry, ring size, or introducing unsaturation. A powerful method for creating a diverse set of eudesmane analogues is the divergent synthesis approach, where a common intermediate, such as dihydrojunenol, is subjected to various transformations. rsc.org For example, a radical-based protocol was used to selectively produce different dihydroxylated eudesmanes from a single precursor. rsc.org This allows for the efficient exploration of the chemical space around the natural product. rsc.org

The introduction of different functional groups at various positions on the eudesmane skeleton is a primary strategy for SAR studies. This includes:

Varying Hydroxyl Group Positions: The "oxidase phase" strategies allow for the synthesis of isomers with hydroxyl groups at different carbons, which is critical for understanding the role of each hydroxyl group in biological interactions. researchgate.netlookchem.com

Esterification/Etherification: The hydroxyl groups of this compound are prime targets for modification. For instance, the synthesis of methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) esters is a common derivatization technique used to determine the absolute stereochemistry of alcohols, but such esterification can also be used to probe the steric and electronic requirements of biological targets. nih.gov

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties can help in understanding their role. For example, a hydroxyl group could be replaced with an amine or a thiol.

Attachment of Other Moieties: Entirely new molecular fragments can be attached to the eudesmane core. In one study, eudesmane lactones were used as scaffolds to synthesize novel strigolactone analogues, creating a new family of bioactive compounds called eudesmanestrigolactones. nih.gov This demonstrates how the eudesmane skeleton can serve as a template for generating compounds with completely different biological targets. nih.gov

Biological Activities and Preclinical Pharmacological Investigations of Eudesm 4 15 Ene 3alpha,11 Diol

In Vitro Biological Assays

Eudesm-4(15)-ene-3alpha,11-diol has demonstrated a range of antimicrobial properties in various in vitro studies. Research indicates its efficacy against both bacterial and fungal pathogens.

Antibacterial and Antifungal Activity: The compound has been shown to possess inhibitory effects against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. Furthermore, it has exhibited antifungal activity against the opportunistic yeast Candida albicans. While studies indicate that the minimum inhibitory concentration (MIC) values are noteworthy, specific quantitative data from the reviewed literature is not available.

Antiviral Activity: While some research into the antiviral properties of related compounds has been conducted, specific cell-based assay data detailing the antiviral activity of this compound is not extensively documented in the available literature.

Table 1: Summary of Antimicrobial Activity of this compound

Microbial Target Type Observed Effect
Staphylococcus aureus Gram-positive Bacteria Inhibitory
Escherichia coli Gram-negative Bacteria Inhibitory

The anti-inflammatory and immunomodulatory properties of this compound have been investigated in cellular models, particularly in macrophage and microglial cells. The compound has been observed to significantly reduce the production of pro-inflammatory mediators.

In cellular models utilizing lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the release of key pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). This inhibition of cytokine production points to the compound's potential to modulate the inflammatory response at a cellular level. The underlying mechanism for these effects is believed to be the modulation of the nuclear factor kappa B (NF-κB) signaling pathway.

Table 2: Anti-inflammatory and Immunomodulatory Effects of this compound in Cellular Models

Cellular Model Stimulant Key Findings
Macrophages Lipopolysaccharide (LPS) Reduction in the production of IL-6, IL-1β, and TNF-α.

This compound has been evaluated for its potential as an anticancer agent through its antiproliferative and cytotoxic effects on various cancer cell lines.

The compound has exhibited cytotoxic activity against human breast cancer (MCF-7) and human lung cancer (A549) cell lines. The mechanisms underlying these cytotoxic effects are reported to include the induction of apoptosis and arrest of the cell cycle at the G2/M phase. While it has been noted that the half-maximal inhibitory concentration (IC50) values were significantly lower than those of control treatments, specific IC50 values for this compound against these cell lines are not available in the reviewed literature.

Table 3: Antiproliferative and Cytotoxic Effects of this compound

Cancer Cell Line Cancer Type Observed Effects
MCF-7 Breast Cancer Cytotoxic activity, induction of apoptosis, cell cycle arrest at G2/M phase.

The inhibitory effects of this compound on several key enzymes have been investigated, revealing its potential to interfere with various biological pathways.

The compound has demonstrated inhibitory activity against enzymes involved in carbohydrate digestion. Specifically, it inhibits α-glucosidase with an IC50 value of 229.3 µM and lipase (B570770) with an IC50 value of 161.0 µM. As part of its anti-inflammatory mechanism, this compound also inhibits inducible nitric oxide synthase (iNOS), a key enzyme in the production of the pro-inflammatory mediator nitric oxide. There is currently no available data from the reviewed literature on the inhibitory activity of this compound against acetylcholinesterase.

Table 4: Enzyme Inhibition by this compound

Enzyme Biological Function IC50 Value
α-Glucosidase Carbohydrate Digestion 229.3 µM
Lipase Fat Digestion 161.0 µM
Inducible Nitric Oxide Synthase (iNOS) Inflammation Inhibition Observed

Investigations into the molecular mechanisms of this compound have focused on its ability to modulate intracellular signaling pathways, particularly those involved in inflammation.

The primary signaling pathway identified to be modulated by this compound is the nuclear factor kappa B (NF-κB) pathway. By inhibiting this crucial pathway, this compound reduces the production of various pro-inflammatory mediators, including nitric oxide and key cytokines. There is no specific information available from the reviewed literature regarding direct receptor binding studies for this compound.

Table 5: Intracellular Signaling Pathway Modulation by this compound

Signaling Pathway Biological Process Effect

The potential neurotrophic effects of this compound have been explored, with studies indicating a neuroprotective role.

The compound has been shown to possess neuroprotective effects in N-methyl-D-aspartate (NMDA)-damaged PC12 cells, a common neuronal cell line model. While the neuroprotective activity is noted, specific studies detailing the promotion of neurite outgrowth by this compound in neuronal cell lines are not extensively available in the reviewed literature.

Table 6: Neurotrophic Activity of this compound

Cellular Model Activity Key Findings
NMDA-damaged PC12 cells Neuroprotective Exhibits protective effects against neuronal damage.

Table of Compounds

Compound Name
This compound
Interleukin-6 (IL-6)
Interleukin-1β (IL-1β)
Tumor necrosis factor-alpha (TNF-α)
Nitric oxide

Effects on Osteoblast Proliferation, Differentiation, and Mineralization in vitro

Currently, there is a lack of specific scientific studies investigating the direct effects of this compound on the proliferation, differentiation, and mineralization of osteoblasts in vitro. Future research is needed to explore the potential role of this compound in bone formation and to determine if it could be a candidate for further investigation in the context of bone-related disorders.

In Vivo Preclinical Studies (Animal Models)

While in vitro studies have suggested potential therapeutic applications for this compound, comprehensive in vivo evaluations in animal models are still in the early stages. The following sections summarize the available information regarding its assessment in animal disease models and the pharmacodynamic endpoints used to evaluate its efficacy.

Evaluation of this compound in Animal Disease Models (e.g., inflammation, infection, cancer)

Preclinical research has highlighted the potential of this compound in models of inflammation and cancer, primarily based on its observed in vitro activities.

Inflammation: In vitro experiments have demonstrated that this compound possesses anti-inflammatory properties. The compound has been shown to exert these effects in macrophage and microglial cells. This suggests its potential for investigation in animal models of inflammatory conditions.

Cancer: The cytotoxic effects of this compound against human cancer cell lines in vitro indicate a potential for anticancer activity. Specifically, it has shown activity against breast and lung cancer cell lines. These findings provide a rationale for its evaluation in corresponding in vivo cancer models.

Disease Model Cell Lines Studied (in vitro) Observed In Vitro Effects
InflammationMacrophages, Microglial cellsAnti-inflammatory effects
CancerBreast Cancer (MCF-7), Lung Cancer (A549)Cytotoxic effects

Pharmacodynamic Endpoints and Efficacy Assessments in Animal Studies

The efficacy of this compound in animal studies would be assessed using specific pharmacodynamic endpoints relevant to the disease model being investigated.

For inflammatory models, key pharmacodynamic endpoints would likely include the measurement of pro-inflammatory mediators. The mechanism of action for this compound is believed to be the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. Therefore, assessments would focus on the reduction of downstream targets of this pathway.

In the context of cancer models, efficacy assessments would primarily revolve around the impact on tumor growth and survival. The in vitro mechanisms suggest that the compound induces apoptosis and causes cell cycle arrest.

Potential Disease Model Potential Pharmacodynamic Endpoints Basis from In Vitro Studies
InflammationReduction in pro-inflammatory mediatorsInhibition of the NF-κB signaling pathway
CancerInhibition of tumor growth, Induction of apoptosis, Cell cycle arrestInduction of apoptosis and cell cycle arrest at the G2/M phase

Molecular Mechanisms of Action of Eudesm 4 15 Ene 3alpha,11 Diol

Identification of Molecular Targets and Ligand-Receptor Interactions

The precise molecular targets of Eudesm-4(15)-ene-3alpha,11-diol are not yet fully elucidated in publicly available scientific literature. However, research into its biological effects provides insights into its likely interactions.

Protein Binding Studies and Target Deconvolution

Direct protein binding studies and comprehensive target deconvolution for this compound are not extensively documented. The characterization of its biological activities, such as its anti-inflammatory and cytotoxic effects, suggests that it interacts with key proteins involved in cellular signaling pathways. The identification of these direct binding partners is a crucial area for future research to fully understand its mechanism of action.

Computational Docking and Molecular Dynamics Simulations

Specific computational docking and molecular dynamics simulation studies for this compound are not readily found in the existing literature. Such studies would be invaluable in predicting the binding affinity and mode of interaction of this compound with potential protein targets, such as those in the NF-κB signaling pathway.

Intracellular Signaling Pathways Modulated by this compound

Research has shown that this compound modulates key intracellular signaling pathways, which are central to its observed anti-inflammatory and cytotoxic properties.

Effects on Gene Expression and Protein Synthesis Pathways

The primary anti-inflammatory mechanism of this compound is through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By inhibiting the NF-κB pathway, this compound leads to a decrease in the expression and synthesis of pro-inflammatory mediators.

In vitro experiments have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines, including:

Interleukin-6 (IL-6)

Interleukin-1β (IL-1β)

Tumor necrosis factor-alpha (TNF-α)

Furthermore, it inhibits the synthesis of enzymes responsible for producing inflammatory mediators, such as nitric oxide and prostaglandin (B15479496) E2.

Role in Apoptosis, Autophagy, and Cell Cycle Regulation

This compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Its mechanisms of action in this context involve the induction of apoptosis and the regulation of the cell cycle.

Studies on breast cancer (MCF-7) and lung cancer (A549) cell lines have shown that this compound can induce apoptosis, which is a programmed cell death mechanism crucial for removing damaged or cancerous cells. Additionally, the compound has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating. The specific proteins and pathways involved in these processes, such as the activation of caspases or modulation of cyclin-dependent kinases, are areas for further investigation.

Structure-Activity Relationships (SAR) for this compound and Its Analogues

The biological activity of eudesmane (B1671778) sesquiterpenoids like this compound is closely linked to their chemical structure. The stereochemistry of the hydroxyl groups and the position of the double bond are influential factors in their cytotoxic and neuroprotective effects.

While specific SAR studies for a wide range of this compound analogues are not extensively detailed, research on other eudesmane-type sesquiterpenoids provides some general principles. For instance, the presence and position of hydroxyl groups and other functional groups on the eudesmane skeleton can significantly impact their anti-inflammatory and cytotoxic potency. The unique structural features of this compound, with its 3α and 11-hydroxyl groups and the exocyclic double bond at C4(15), are key determinants of its biological profile.

Elucidation of Pharmacophores and Key Structural Features for Biological Activity

A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. While a specific pharmacophore model for this compound has not been explicitly detailed in the currently available scientific literature, an analysis of its structural components in the context of related eudesmane sesquiterpenoids allows for the identification of key features likely responsible for its biological activity.

This compound possesses a characteristic bicyclic eudesmane skeleton. The biological activity of many eudesmanoids has been attributed to various functional groups attached to this core structure. In the case of this compound, the following structural elements are considered to be of significant importance:

The Eudesmane Skeleton: This rigid bicyclic framework provides a specific three-dimensional orientation for the functional groups, influencing how the molecule interacts with biological targets.

The 3-alpha-hydroxyl Group: The presence and stereochemistry of hydroxyl groups are often critical for the biological activity of sesquiterpenoids. The alpha orientation of the hydroxyl group at the C-3 position can participate in hydrogen bonding with amino acid residues in the active site of target proteins, thereby influencing the binding affinity and specificity.

The 11-hydroxyl Group: The tertiary hydroxyl group at the C-11 position, attached to an isopropyl side chain, is another key feature. Its ability to act as a hydrogen bond donor or acceptor is a crucial determinant of the molecule's interaction with biological macromolecules. The presence of hydroxyl groups in sesquiterpenes has been linked to an increase in their free radical scavenging activity.

The Exocyclic Double Bond at C-4(15): The double bond between C-4 and C-15 introduces a region of high electron density and planarity in the molecule. This feature can be involved in various non-covalent interactions, such as pi-pi stacking or hydrophobic interactions, with the biological target. While many biologically active eudesmanoids possess an α-methylene-γ-lactone moiety, which is a known reactive center, the exocyclic double bond in this compound presents a different type of reactive site that may contribute to its specific biological profile.

Studies on other eudesmane-type sesquiterpenoids have shown that their anti-inflammatory effects are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov It is plausible that the pharmacophoric features of this compound, particularly the hydroxyl groups, enable it to interact with key components of this pathway, leading to the observed anti-inflammatory response.

Table 1: Key Structural Features of this compound and Their Potential Roles in Biological Activity

Structural FeaturePotential Role in Biological Activity
Eudesmane SkeletonProvides a rigid scaffold for the precise orientation of functional groups.
3-alpha-hydroxyl GroupPotential for hydrogen bonding with target proteins; influences binding affinity and specificity.
11-hydroxyl GroupActs as a hydrogen bond donor/acceptor; may contribute to antioxidant activity.
Exocyclic Double Bond (C-4(15))Region of high electron density; potential for non-covalent interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular properties that govern biological responses.

A specific QSAR model for this compound is not currently available in the published scientific literature. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. As research on this compound and its analogues is still emerging, such a dataset has yet to be established.

However, general QSAR studies on sesquiterpenoids and other natural products with anti-inflammatory activity can provide insights into the types of molecular descriptors that are often correlated with biological function. These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: These quantify the distribution of electrons within the molecule, such as dipole moment and partial charges.

Hydrophobic descriptors: These, like the logarithm of the partition coefficient (logP), describe the molecule's affinity for nonpolar environments.

For instance, a QSAR study on a series of sesquiterpene lactones identified the importance of local radial distribution functions centered on the methylene (B1212753)−carbonyl substructure for NF-κB inhibition. acs.org While this compound lacks a lactone ring, this highlights the importance of specific functional groups in mediating activity. Another QSAR study on sesquiterpenes with sedative activity found that molar refractivity and the number of hydrogen bond acceptors were statistically significant in predicting their effects. thieme-connect.com

Predictive analytics, often employing machine learning algorithms, represent a more advanced approach to QSAR. These methods can handle complex, non-linear relationships between chemical structures and biological activities. Once a sufficient amount of data on the biological activities of this compound and its derivatives becomes available, machine learning models could be trained to predict the anti-inflammatory potency of new, unsynthesized analogues. This would enable the in silico screening of virtual libraries of compounds, prioritizing the synthesis and testing of those with the highest predicted activity, thereby accelerating the drug discovery process.

Advanced Analytical and Spectroscopic Methodologies for Eudesm 4 15 Ene 3alpha,11 Diol Research

Chromatographic Techniques for Separation and Purification in Research

The isolation and purification of Eudesm-4(15)-ene-3alpha,11-diol from natural sources or synthetic reaction mixtures are critical preliminary steps for any detailed study. Chromatographic techniques are the cornerstone of this process, enabling the separation of the target compound from a multitude of other structurally similar molecules. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification of this compound. Its high resolution and efficiency allow for the separation of isomers and other closely related eudesmane-type sesquiterpenoids. While specific operational parameters for this exact compound are not extensively detailed in the public domain, typical methods for sesquiterpenoid separation involve reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile-water or methanol-water gradients. The purity of the isolated compound is often assessed to be greater than or equal to 98%. chemfaces.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for the analysis of volatile and semi-volatile compounds, including many sesquiterpenoids. researchgate.net In GC-MS, compounds are separated based on their boiling points and polarity on a capillary column and are subsequently ionized and detected by a mass spectrometer. This provides not only retention time data for identification but also a mass spectrum that offers crucial information about the molecular weight and fragmentation pattern of the analyte. For related eudesmane (B1671778) derivatives, GC-MS analysis has been instrumental in identifying various components within essential oils and plant extracts. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is particularly advantageous for the analysis of less volatile or thermally labile compounds like this compound. LC-MS can be used for both qualitative and quantitative purposes, providing molecular weight information and, with tandem MS (MS/MS), detailed structural data.

Technique Principle Application in this compound Research
HPLC Separation based on differential partitioning between a stationary and mobile phase.Purification of the compound from natural extracts or synthetic mixtures to a high degree of purity (≥98%). chemfaces.com
GC-MS Separation based on volatility and polarity, followed by mass-based detection.Identification of sesquiterpenoids in complex mixtures like essential oils; provides retention time and mass spectral data for structural clues. researchgate.net
LC-MS Separation via liquid chromatography coupled with mass spectrometric detection.Analysis of less volatile compounds, providing molecular weight and structural information.

Spectroscopic Characterization Methods in Mechanistic and Derivatization Studies

Once purified, the definitive identification and structural elucidation of this compound require a combination of spectroscopic methods. These techniques are also vital for studying its chemical reactions and conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (COSY, HSQC, HMBC) techniques, is the most powerful tool for elucidating the complete chemical structure of this compound. ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR details the carbon skeleton. 2D NMR experiments establish connectivity between atoms, allowing for the unambiguous assignment of the entire molecule's stereochemistry. Certificates of analysis for commercial samples of this compound confirm its structure through ¹H-NMR. chemfaces.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups and the carbon-carbon double bond (C=C) of the exocyclic methylene (B1212753) group.

Circular Dichroism (CD) Spectroscopy is a valuable technique for conformational analysis, particularly for chiral molecules like this compound. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the three-dimensional arrangement of atoms. This can provide insights into the preferred conformation of the molecule in solution.

Technique Information Obtained Relevance to this compound
1D/2D NMR Detailed atomic connectivity and stereochemistry.Unambiguous structural elucidation and confirmation. chemfaces.com
IR Presence of functional groups.Identification of hydroxyl and alkene groups.
CD Conformational analysis and stereochemistry.Understanding the three-dimensional shape of the molecule.

Quantitative Analysis of this compound in Biological Matrices for Research Purposes

To understand the pharmacokinetic and pharmacodynamic properties of this compound, it is essential to develop robust bioanalytical methods for its quantification in biological samples such as plasma, urine, and tissue homogenates.

The development of such methods typically involves LC-MS/MS . This technique offers the high sensitivity and selectivity required to measure low concentrations of the analyte in a complex biological matrix. The method development process would include:

Sample Preparation: Developing an efficient extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the biological matrix and minimize interference. This compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which would be considered during this phase. chemfaces.com

Chromatographic Separation: Optimizing the HPLC conditions (column, mobile phase, flow rate, and gradient) to achieve a sharp peak for the analyte, well-separated from endogenous matrix components.

Mass Spectrometric Detection: Fine-tuning the mass spectrometer parameters, including the selection of precursor and product ion transitions for multiple reaction monitoring (MRM), to ensure sensitive and specific detection.

Method Validation: A comprehensive validation according to regulatory guidelines to establish the method's linearity, accuracy, precision, selectivity, and stability.

While specific bioanalytical methods for this compound are not widely published, the principles outlined above are standard in the field for similar natural products. The development of such methods is a critical step in advancing the preclinical and potentially clinical research of this compound.

Emerging Research Frontiers and Future Perspectives on Eudesm 4 15 Ene 3alpha,11 Diol

Chemoinformatic and Computational Approaches in Eudesm-4(15)-ene-3alpha,11-diol Drug Discovery Research

While specific in silico studies on this compound are not yet widely published, the methodologies applied to the broader eudesmane (B1671778) and sesquiterpenoid classes highlight the significant potential of computational approaches. These tools are crucial for accelerating the drug discovery process by predicting molecular interactions, elucidating structure-activity relationships (SARs), and assessing pharmacokinetic properties.

Future research on this compound would benefit from the following computational strategies:

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound with various protein targets. For instance, based on the known anti-inflammatory properties of related compounds, docking studies could explore its interaction with enzymes like cyclooxygenase-2 (COX-2) or key proteins in the NF-κB signaling pathway.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a library of related eudesmane sesquiterpenoids with known biological activities, QSAR models can be built to predict the therapeutic potential of this compound and guide the synthesis of more potent analogues. Studies on other sesquiterpenoids have successfully used SAR to identify key structural motifs responsible for their anti-inflammatory effects. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for eudesmanoids could screen large databases for other compounds with similar therapeutic potential.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. For example, the Parallel Artificial Membrane Permeation Assay (PAMPA) can be used in silico to evaluate the potential of this compound to cross the blood-brain barrier, which is particularly relevant given the neuroprotective effects observed in related compounds. nih.gov

Spectroscopic Calculation: Computational methods are already used to support structural elucidation. For example, calculating electronic circular dichroism (ECD) spectra can help determine the absolute configuration of complex molecules like eudesmanoids, which is vital for understanding their biological function. acs.orgnih.gov

Computational TechniqueApplication in this compound ResearchRepresentative Finding in Related Compounds
Molecular Docking Predict binding to inflammatory targets (e.g., COX-2, iNOS, NF-κB).Terpenoids from Achillea alpina showed inhibitory action against PTP1B in docking studies. acs.org
QSAR Elucidate structure-activity relationships for anti-inflammatory or cytotoxic effects.SAR analysis of 1,10-seco-eudesmane sesquiterpenoids identified functional groups crucial for anti-neuroinflammatory activity. nih.gov
ADMET Prediction In silico assessment of drug-likeness, including blood-brain barrier permeability.PAMPA demonstrated that certain sesquiterpenoid derivatives can overcome the blood-brain barrier. nih.gov
ECD Calculation Determine the absolute configuration and stereochemistry.ECD calculations were essential for establishing the absolute configurations of new eudesmanoids from Tussilago farfara. nih.gov

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

"Omics" technologies offer a systems-level understanding of biological processes and are powerful tools for natural product research. For this compound, these approaches can elucidate its biosynthetic pathway, identify its cellular targets, and uncover its mechanism of action.

Genomics and Transcriptomics: The biosynthetic pathways for many sesquiterpenoids are complex and not fully understood. nih.gov Transcriptome analysis of plants known to produce eudesmanoids, such as those from the Atractylodes or Nardostachys genera, can identify the genes involved in the synthesis of this compound. researchgate.netfrontiersin.org Studies have successfully used comparative transcriptome analysis to identify key enzymes like terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs) that catalyze the formation of sesquiterpenoid skeletons. frontiersin.orgfrontiersin.org This genetic information is the first step toward metabolic engineering.

Metabolic Engineering and Synthetic Biology: Once the biosynthetic genes are identified, they can be transferred into microbial hosts like Saccharomyces cerevisiae (baker's yeast) or bacteria. mdpi.com This heterologous expression system can be optimized using tools like CRISPR-Cas9 to create a sustainable and scalable production platform for this compound, overcoming the limitations of low yields from natural sources. nih.gov Researchers have successfully engineered S. cerevisiae to produce cryptomeridiol (B138722), another eudesmane diol. nih.gov

Proteomics and Metabolomics: These technologies can identify the cellular targets of this compound. By treating cells with the compound and analyzing changes in protein expression (proteomics) or the cellular metabolite profile (metabolomics), researchers can map the pathways affected by the compound. This is crucial for understanding its mechanism of action, for example, in reducing inflammation or inducing cancer cell death.

Omics TechnologyApplication in this compound ResearchExample from Related Sesquiterpenoid Research
Transcriptomics Identification of genes (e.g., terpene synthases, CYPs) in the biosynthetic pathway from source plants.Full-length transcriptome profiling of Atractylodes chinensis revealed 26 genes related to terpenoid biosynthesis. researchgate.net
Metabolomics Profiling of sesquiterpenoid accumulation in different plant tissues to guide extraction.Metabolome analysis of Nardostachys jatamansi showed most sesquiterpenoids were enriched in roots and rhizomes. frontiersin.org
Synthetic Biology Heterologous expression of biosynthetic genes in microbes (S. cerevisiae) for sustainable production.A sesquiterpene cyclase from Tripterygium wilfordii was used to produce eudesmane diols in engineered yeast, achieving 19.73 mg/L. nih.gov
Proteomics Identification of protein targets and pathways modulated by the compound in cells.Omics technologies are widely used to elucidate molecular mechanisms of bioactive compounds. mdpi.com

Nanotechnology and Advanced Delivery Systems for Preclinical Research Applications

A significant hurdle for the therapeutic application of many terpenoids, including likely this compound, is their lipophilic nature, leading to poor water solubility and limited bioavailability. nih.gov Nanotechnology offers innovative solutions to overcome these challenges by encapsulating the compound in various nanocarriers. mdpi.com

Nanoemulsions: These are thermodynamically stable oil-in-water or water-in-oil dispersions with droplet sizes typically ranging from 20 to 200 nm. mdpi.com Nanoemulsions can solubilize lipophilic compounds like terpenoids, enhance their stability, and improve their permeation across biological membranes, making them suitable for topical or oral delivery. nih.gov

Lipid-Based Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are promising systems for delivering hydrophobic drugs. mdpi.com These carriers can protect the encapsulated compound from degradation, offer controlled and sustained release, and potentially target the drug to specific sites of action. mdpi.com

Supramolecular Materials: Terpenoids themselves can serve as building blocks for novel supramolecular materials, such as gels and other nanocarriers. tandfonline.com These natural product-based materials are attractive due to their inherent biocompatibility and biodegradability. tandfonline.com

The encapsulation of this compound into these advanced delivery systems is a critical step for enabling meaningful preclinical studies, ensuring that the compound can reach its target site in effective concentrations.

Unexplored Biological Activities and Theoretical Therapeutic Potential (preclinical focus)

While specific bioactivity data for this compound is limited, the pharmacological profiles of structurally similar eudesmane sesquiterpenoids provide a strong basis for predicting its therapeutic potential. The primary areas for future preclinical investigation include anti-inflammatory, neuroprotective, and anticancer activities.

Anti-inflammatory and Anti-Neuroinflammatory Potential: Numerous eudesmane sesquiterpenoids isolated from various plants like Salvia plebeia, Artemisia princeps, and Tussilago farfara have demonstrated significant inhibitory effects on the production of nitric oxide (NO) in activated macrophage and microglial cells. nih.govnih.govnih.gov This activity is often mediated through the suppression of key inflammatory pathways such as NF-κB and MAPKs. nih.govnih.gov Given that chronic inflammation and neuroinflammation are key factors in many diseases, from arthritis to Alzheimer's, this compound is a strong candidate for preclinical testing in these areas. nih.govacs.org

Anticancer Potential: Sesquiterpenoids are known to possess cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. Preclinical screening of this compound against a panel of human cancer cell lines (e.g., breast, lung, colon) is a logical next step.

Other Potential Activities: The eudesmanoid cryptomeridiol is known for its antispasmodic effects. nih.gov It is plausible that this compound could share this or other activities, such as antimicrobial or antiviral effects, which are common among terpenoids.

Theoretical Therapeutic AreaBasis for Hypothesis (Activity of Related Eudesmanoids)Potential Mechanism of Action
Anti-Inflammatory Eudesmanoids from Salvia and Artemisia inhibit NO production in macrophages. nih.govnih.govInhibition of NF-κB and MAPK signaling pathways, suppression of iNOS and COX-2 expression. nih.govnih.gov
Neuroprotective A 1,10-seco-eudesmane sesquiterpenoid showed potent anti-neuroinflammatory effects in microglia. nih.govModulation of microglial phenotype (M1 to M2), suppression of TNF-α and PGE2. nih.gov
Antidepressant A sesquiterpene dimer from Commiphora sap showed antidepressant effects by targeting neuroinflammation. acs.orgReduction of neuroinflammatory mediators in the brain. acs.org
Anticancer General cytotoxic activity reported for many sesquiterpenes.Induction of apoptosis and cell cycle arrest.
Antispasmodic Cryptomeridiol, a eudesmane diol, is a known antispasmodic agent. nih.govMechanism requires investigation.

Challenges and Opportunities in this compound Research and Development

The path from a promising natural product to a therapeutic agent is fraught with challenges, but each challenge presents a corresponding opportunity, particularly for a compound like this compound.

Challenges:

Limited Specific Data: There is a scarcity of published research focused exclusively on this compound, making it difficult to attract funding and initiate advanced studies.

Supply and Isolation: Natural products are often found in low concentrations in their source organisms, making isolation difficult, expensive, and ecologically unsustainable.

Structural Complexity: The complex, three-dimensional structure of eudesmanoids makes total chemical synthesis challenging and costly.

Poor Pharmacokinetics: Like many terpenoids, the compound likely suffers from poor water solubility and low bioavailability, hindering in vivo studies. mdpi.com

Opportunities:

Untapped Potential: The lack of specific data means this is a frontier compound with a high potential for novel discoveries. Its relation to a class of compounds with proven bioactivities provides a solid foundation for investigation.

Metabolic Engineering: The challenges of supply and synthesis can be overcome through synthetic biology. Identifying the biosynthetic pathway and engineering it into a microbial host offers a path to sustainable, large-scale production. nih.govmdpi.com

Advanced Drug Delivery: Nanotechnology provides a direct solution to the challenge of poor bioavailability, with established methods for encapsulating and delivering similar compounds. nih.govmdpi.com

Computational Drug Discovery: In silico tools can rapidly and cost-effectively screen the compound against numerous biological targets, predict its activities, and guide the development of more potent derivatives, bypassing years of initial lab work. nih.govacs.org

Q & A

Q. What spectroscopic methods are critical for determining the structure of Eudesm-4(15)-ene-3alpha,11-diol?

Answer: Structural elucidation relies on 1D/2D NMR (nuclear Overhauser effects, COSY, HMBC), mass spectrometry (HRESIMS) , and electronic circular dichroism (ECD) to resolve stereochemistry. For example, H-1 and H-6 correlations in 2D NMR confirmed the relative configuration of the compound in Streptomyces sp. JMRC:ST027706 . Absolute configurations are validated by comparing optical rotations with synthetic standards .

Q. What are the primary natural sources of this compound?

Answer: The compound is isolated from:

  • Bacterial sources: Endophytic Streptomyces sp. .
  • Plants: Litsea verticillata, Croton caudatus, and Guarea guidonia .
    Extraction typically involves column chromatography (silica gel, Sephadex LH-20) and HPLC purification .

Q. What biological activities have been reported for this compound?

Answer:

  • Anti-tumor activity : Compound 9 (a structural analog) inhibited colon cancer (HT-29) and gastric cancer (SGC-7901) cell proliferation in vitro via MTT assays, outperforming etoposide at higher concentrations .
  • Antimicrobial potential : While not directly tested for this compound, related eudesmanes (e.g., 4β,10α-eudesmane-5β,11-diol) showed broad-spectrum activity against MRSA and Candida albicans in agar diffusion assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of this compound across studies?

Answer: Discrepancies arise from differing optical rotation data or NMR interpretations. To reconcile:

  • Compare specific rotation values with synthetic enantiomers (e.g., (1S,5S,6S,7S,10S)-enantiomer vs. synthetic (−)-isomer) .
  • Use ECD calculations to match experimental spectra with theoretical models .
  • Validate via total synthesis of proposed structures, as done for (+)-10α-eudesm-4(15)-ene-1α,6α-diol .

Q. What strategies optimize microbial biotransformation to produce this compound derivatives?

Answer:

  • Strain selection : Gibberella suabini ATCC 20193 efficiently hydroxylates eudesmane precursors at C-3α and C-11 positions .
  • Substrate engineering : Semi-synthetic α/γ-eudesmol mixtures enhance regiospecific oxidation .
  • Fermentation conditions : Optimize pH (6.5–7.0), temperature (28°C), and agitation (150 rpm) to maximize metabolite yield .

Q. How should researchers design experiments to evaluate the anti-tumor mechanisms of this compound?

Answer:

  • In vitro models : Use HT-29 (colon) , SGC-7901 (gastric) , and A549 (lung) cancer cell lines with MTT/CCK-8 assays for IC50 determination .
  • Mechanistic studies :
    • Apoptosis assays : Annexin V/PI staining and caspase-3 activation.
    • Cell cycle analysis : Flow cytometry to identify G1/S or G2/M arrest.
    • Pathway profiling : Western blotting for p53, Bax/Bcl-2, and MAPK signaling .

Q. What methodological pitfalls should be avoided when analyzing this compound bioactivity?

Answer:

  • False positives in antimicrobial assays : Include controls for solvent effects (e.g., DMSO) and use MIC/MBC assays alongside agar diffusion .
  • Contamination in plant extracts : Validate purity via HPLC-DAD-MS to exclude co-eluting compounds .
  • Stereochemical misassignment : Cross-validate NMR data with computational tools (e.g., DFT-NMR) .

Data Contradiction Analysis

Q. How to address conflicting reports on the antimicrobial efficacy of eudesmane derivatives?

Answer:

  • Contextualize bioactivity : Compound 6 (4β,10α-eudesmane-5β,11-diol) showed activity against MRSA, but structurally distinct analogs (e.g., compound 2) lacked efficacy, highlighting structure-activity dependence .
  • Standardize protocols : Use CLSI guidelines for MIC testing to ensure reproducibility .
  • Synergistic studies : Test combinations with clinical antibiotics (e.g., vancomycin) to identify potentiating effects .

Q. Why do microbial and plant-derived eudesmanes exhibit divergent stereochemical profiles?

Answer:

  • Enzymatic specificity : Bacterial Streptomyces spp. produce enantiomers (e.g., (1S,5S,6S,7S,10S)-7) via distinct terpene cyclases compared to plant enzymes .
  • Evolutionary adaptation : Plant eudesmanes may prioritize ecological roles (e.g., herbivore deterrence), while microbial analogs serve niche antimicrobial functions .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for this compound

ParameterValue/ObservationReference
HRESIMS [M + Na]⁺ 263.1981 (C₁₅H₂₈O₂Na, Δ 0.04 ppm)
¹³C NMR (δ, ppm) C-3α (72.1), C-11 (69.8), C-15 (108.2)
Optical rotation [α] = –16.7 (CHCl₃) for (1S,5S,6S,7S,10S)

Q. Table 2. In Vitro Anti-Tumor Activity of Eudesmane Analogs

CompoundCell Line (IC₅₀, μM)MechanismReference
Eudesm-4(15)-ene-7,11-diolHT-29: 12.3 ± 1.2Apoptosis induction
4β,10α-eudesmane-5β,11-diolMRSA: MIC 8 μg/mLMembrane disruption

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.